N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

CAS No.: 376347-09-0

Cat. No.: VC4357779

Molecular Formula: C8H11NO3S

Molecular Weight: 201.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376347-09-0 |

|---|---|

| Molecular Formula | C8H11NO3S |

| Molecular Weight | 201.24 |

| IUPAC Name | N-[3-(hydroxymethyl)phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |

| Standard InChI Key | VPZIJOVNCXBFON-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)CO |

Introduction

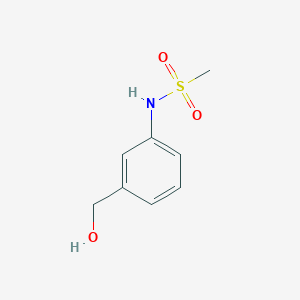

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is an organic compound with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.25 g/mol. It belongs to the class of sulfonamides, which are widely studied for their applications in medicinal chemistry, particularly as antibacterial agents and intermediates in pharmaceutical synthesis.

This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to a phenyl ring, which is further connected to a methanesulfonamide (-SO₂NH₂) functional group. Its systematic IUPAC name is [3-(Hydroxymethyl)phenyl]methanesulfonamide.

Structural Information

The structure of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide includes:

-

A benzene ring substituted with:

-

A hydroxymethyl group (-CH₂OH) at the meta position.

-

A methanesulfonamide (-SO₂NH₂) group attached directly to the benzene ring.

-

InChI Representation:

textInChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12)

SMILES Representation:

textC1=CC(=CC(=C1)CS(=O)(=O)N)CO

Applications and Uses

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is part of a broader category of sulfonamide derivatives that have diverse applications:

-

Pharmaceutical Intermediates:

-

Sulfonamides are frequently used in the synthesis of antibacterial agents due to their ability to inhibit bacterial enzymes.

-

This compound may serve as a precursor or intermediate for drug development.

-

-

Material Science:

-

Its structural properties make it suitable for use in high-purity chemical formulations, including semiconductor and optical materials.

-

-

Biological Research:

-

Compounds with similar structures have been studied for their potential anticancer and apoptosis-inducing activities.

-

Synthesis and Production

The synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide generally involves:

-

Substitution reactions on benzene derivatives.

-

Introduction of the sulfonamide group via sulfonation followed by amination.

-

Hydroxymethylation at the meta position using formaldehyde or related reagents.

This compound is commercially available in various purity grades (e.g., 99%, 99.9%, etc.), depending on its intended application.

Safety and Handling

While specific safety data is unavailable for this compound, general precautions for handling sulfonamides include:

-

Avoiding inhalation or direct contact with skin and eyes.

-

Using appropriate protective equipment such as gloves and goggles.

-

Storing in a cool, dry place away from incompatible substances.

Related Compounds

Several related sulfonamide derivatives have been studied for their biological activities:

| Compound Name | Applications |

|---|---|

| N-[4-[3-(Hydroxymethyl)-4-methyl-5-oxomorpholin-2-yl]] | Antituberculosis research |

| Novel benzenesulfonamide derivatives | Anticancer activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume